![molecular formula C13H16ClNO2 B13223612 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13223612.png)
1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by the presence of a cyclobutane ring, an amino group, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorophenylacetonitrile with cyclobutanone in the presence of a base can yield the desired cyclobutane ring structure. Subsequent reduction and amination steps introduce the amino group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.
Applications De Recherche Scientifique
1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid: Similar structure but with a different position of the chlorine atom.
1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.
Uniqueness
1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. The presence of the cyclobutane ring adds rigidity to the molecule, potentially enhancing its stability and binding interactions.
Propriétés
Formule moléculaire |
C13H16ClNO2 |
|---|---|
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
1-[2-amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16ClNO2/c14-10-4-1-3-9(7-10)11(8-15)13(12(16)17)5-2-6-13/h1,3-4,7,11H,2,5-6,8,15H2,(H,16,17) |
Clé InChI |
JTMHPWGZXDDFLX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C(CN)C2=CC(=CC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


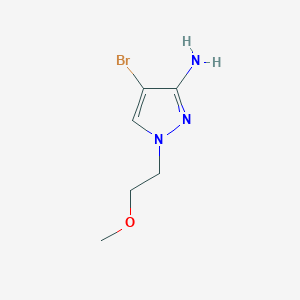

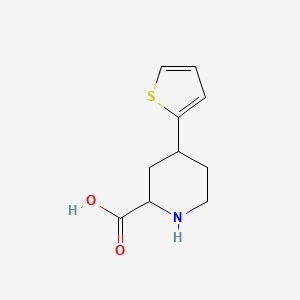
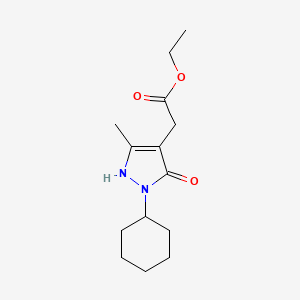
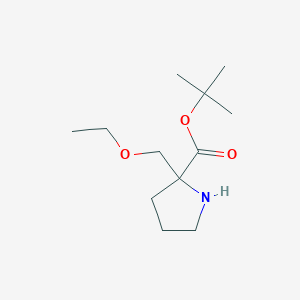
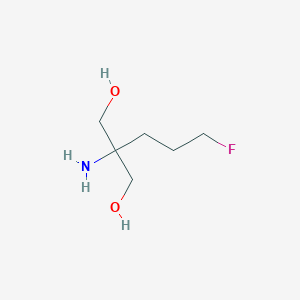
![4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13223576.png)
![1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13223583.png)

![Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate](/img/structure/B13223599.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13223614.png)


![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223622.png)
